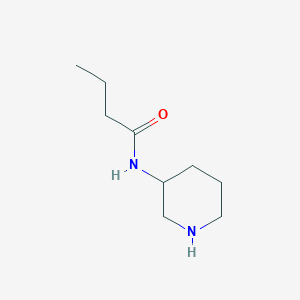

N-(piperidin-3-yl)butanamide

Description

Overview of Butanamide Derivatives in Medicinal Chemistry

The butanamide functional group is a prevalent feature in numerous pharmacologically active molecules. Butanamide derivatives have been investigated for a wide range of therapeutic applications, demonstrating their versatility as a chemical scaffold. researchgate.netclinmedkaz.orgresearchgate.net Research has highlighted their potential as analgesic, anti-inflammatory, and antimicrobial agents. researchgate.netresearchgate.net For instance, certain butanamide derivatives have shown promise as inhibitors of enzymes such as histone deacetylase (HDAC) and lipoxygenase, which are implicated in various disease processes. researchgate.net The structural flexibility of the butanamide moiety allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This adaptability makes butanamide derivatives attractive candidates in drug discovery programs.

Significance of the Piperidine (B6355638) Moiety in Bioactive Compounds

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry. semanticscholar.orgmdpi.com It is a privileged scaffold found in a multitude of natural products and synthetic pharmaceuticals. The presence of the piperidine moiety can significantly influence a compound's biological activity, physicochemical properties, and metabolic stability. mdpi.comclinmedkaz.org For example, the basic nitrogen atom of the piperidine ring can form crucial salt bridges with biological targets and improve aqueous solubility. Furthermore, the stereochemistry of substituted piperidine rings can play a critical role in receptor binding and selectivity. semanticscholar.org The 3-aminopiperidine substructure, in particular, is a key building block in the synthesis of various therapeutic agents, including dipeptidyl peptidase-IV (DPP-IV) inhibitors used in the management of type 2 diabetes. google.comgoogle.com The ability to modify the piperidine ring at various positions allows for the creation of diverse chemical libraries for screening against a wide array of biological targets. clinmedkaz.orgclinmedkaz.org

Rationale for Researching N-(piperidin-3-yl)butanamide and its Analogues

The rationale for investigating this compound and its analogues stems from the synergistic potential of combining the favorable properties of the butanamide and piperidine moieties. The N-acyl-3-aminopiperidine core of this compound presents a versatile platform for the development of new therapeutic agents. By modifying the butanamide side chain and the piperidine ring, researchers can explore a wide chemical space and systematically investigate structure-activity relationships.

The synthesis of chiral 3-aminopiperidine derivatives is an area of active research, as the stereochemistry at the 3-position can have a profound impact on biological activity. google.comgoogle.com The development of efficient synthetic routes to enantiomerically pure 3-aminopiperidines is crucial for the preparation of specific stereoisomers of this compound and its analogues, allowing for a more precise evaluation of their pharmacological profiles.

While specific biological data for this compound is limited in the public domain, research on structurally related compounds provides a compelling case for its investigation. For example, derivatives of 3-aminopiperidine have been explored for their potential as enzyme inhibitors and for their activity in the central nervous system. evitachem.com The combination of the butanamide group, known for its presence in compounds with analgesic and anti-inflammatory properties, with the privileged piperidine scaffold suggests that this compound could serve as a lead compound for the discovery of novel therapeutics. researchgate.netresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 814916-94-4 | sigmaaldrich.com |

| Molecular Formula | C9H18N2O | sigmaaldrich.com |

| InChI Key | JBTMXZAUERTTFX-UHFFFAOYSA-N | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| Storage Temperature | Room Temperature | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-3-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-2-4-9(12)11-8-5-3-6-10-7-8/h8,10H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTMXZAUERTTFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of N-(piperidin-3-yl)butanamide

Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound. The analysis deconstructs the target molecule into simpler, commercially available, or easily synthesizable precursors. The two primary disconnection points are the amide C-N bond and the bonds within the piperidine (B6355638) ring.

Disconnection 1: Amide Bond

The most straightforward disconnection is at the amide bond (C(O)-N). This is a common and reliable transformation in organic synthesis. This cleavage leads to two key synthons: a butanoyl cation equivalent and a 3-aminopiperidine anion equivalent. These correspond to the practical starting materials, butyric acid (or its activated derivatives like butanoyl chloride) and 3-aminopiperidine. This approach is generally preferred due to the high efficiency of amide bond formation reactions.

Disconnection 2: Piperidine Ring C-N Bonds

A more complex approach involves the disconnection of the C-N bonds within the piperidine ring. This strategy would build the piperidine ring with the butanamide side chain already attached to a precursor. For example, this could involve the cyclization of a δ-haloamine or the reductive amination of a δ-ketoamine. While feasible, this approach is often more intricate than the convergent synthesis involving amide bond formation as the key step.

Classical and Modern Synthetic Routes for this compound Core Structure

The synthesis of the this compound core relies on well-established reactions, primarily focusing on creating the amide linkage and constructing or functionalizing the piperidine ring.

The formation of the amide bond is the crucial step in synthesizing this compound from its primary precursors. The fundamental principle involves reacting an activated carboxylic acid with an amine. researchgate.net The direct reaction between a carboxylic acid and an amine is often inefficient and requires high temperatures. researchgate.netunimi.it Therefore, the carboxylic acid (butyric acid) is typically activated first.

Classical methods involve converting butyric acid into a more electrophilic species, such as an acyl chloride (butanoyl chloride) or an anhydride (B1165640) . The acyl chloride readily reacts with 3-aminopiperidine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, in a process known as the Schotten-Baumann reaction. fishersci.co.uk

Modern synthetic methods utilize coupling reagents to facilitate the amide bond formation under milder conditions, which is particularly important for complex or sensitive substrates. researchgate.netnih.gov These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then attacked by the amine. fishersci.co.uknih.gov

Common Coupling Reagents for Amide Synthesis

| Reagent Class | Examples | Mechanism |

|---|---|---|

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms an activated phosphonium ester. |

| Uronium/Guanidinium Salts | HBTU, HATU | Forms an activated ester, often with additives like HOBt or HOAt to improve yield and reduce side reactions. |

The choice of method depends on factors like substrate scope, desired purity, and reaction scale. For instance, using EDC is advantageous because its urea (B33335) byproduct is water-soluble and easily removed during workup. fishersci.co.uk

The piperidine heterocycle is a common scaffold in many biologically active molecules. mdpi.comdokumen.pub The precursor for the synthesis of this compound is 3-aminopiperidine. The synthesis of the piperidine ring itself can be achieved through several routes. mdpi.comorganic-chemistry.org

A prevalent industrial method for producing piperidine and its derivatives is the catalytic hydrogenation of the corresponding pyridine compound. dokumen.pub Therefore, 3-aminopiperidine is most commonly synthesized via the reduction of 3-aminopyridine. This reduction can be accomplished using various catalysts and hydrogen sources:

Heterogeneous Catalysis: Hydrogen gas (H₂) over metal catalysts such as rhodium (Rh), ruthenium (Ru), nickel (Ni), or palladium (Pd) on a solid support like carbon (C) or alumina (B75360) (Al₂O₃). dokumen.pub

Homogeneous Catalysis: Using soluble catalysts, although this is less common for simple reductions.

Transfer Hydrogenation: Using hydrogen donors like ammonium (B1175870) formate (B1220265) in the presence of a catalyst like Pd/C. organic-chemistry.org

Other methods for constructing the piperidine ring include intramolecular cyclization reactions, such as the reductive amination of δ-amino ketones or the cyclization of amino alcohols. mdpi.comorganic-chemistry.org

Synthesis of this compound Analogues and Derivatives

Modifications to the parent this compound structure are synthesized to explore structure-activity relationships for various applications. These modifications typically occur at the piperidine nitrogen (N-substitution) or on the piperidine ring itself.

N-Substitution involves attaching various functional groups to either the amide nitrogen or, more commonly, the piperidine ring's nitrogen atom. The latter is readily achieved because the secondary amine of the piperidine ring is a nucleophile. Standard reactions include:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides.

N-Sulfonylation: Reaction with sulfonyl chlorides, as demonstrated in the synthesis of related piperidine derivatives where ethyl piperidin-3-carboxylate is reacted with 4-chlorobenzenesulfonyl chloride. tandfonline.com

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB).

The synthesis of analogues can also involve using a different substituted amine in the initial amide bond formation step.

Examples of this compound Analogues

| Compound Name | Modification Type | Reference |

|---|---|---|

| N-[4-(difluoromethoxy)phenyl]-3-(piperidin-3-yl)butanamide hydrochloride | Substitution on the butanamide nitrogen with a difluoromethoxyphenyl group. | molport.com |

| N-(3-acetamido-4-methylphenyl)-3-(piperidin-3-yl)butanamide hydrochloride | Substitution on the butanamide nitrogen with an acetamidomethylphenyl group. | molport.com |

| 4-[(cyclohexylcarbamoyl)amino]-N-(piperidin-3-yl)butanamide | Elaboration of the butanamide chain with a cyclohexylurea (B1359919) moiety. | molport.com |

Modifying the piperidine ring itself introduces further structural diversity. This can be achieved by starting with a pre-functionalized piperidine precursor or by functionalizing the this compound molecule after its initial synthesis. Synthetic strategies often begin with substituted pyridine precursors, which are then reduced to the corresponding substituted piperidines. For example, synthesizing a methyl-substituted piperidine ring would start from a methyl-substituted 3-aminopyridine.

Alternatively, directed ortho-metalation or other C-H activation strategies could potentially be used to functionalize the piperidine ring post-synthesis, although this can be challenging due to the presence of multiple reactive sites.

Potential Piperidine Ring Modifications

| Position of Substitution | Type of Substituent | Synthetic Precursor Example |

|---|---|---|

| 4-position | Hydroxyl, Alkyl, Aryl | 4-substituted-3-aminopyridine |

| 5-position | Fluoro, Chloro | 5-halo-3-aminopyridine |

| 2-position | Alkyl | 2-alkyl-3-aminopyridine |

These modifications allow for fine-tuning the steric and electronic properties of the molecule. ontosight.ai

Butanamide Chain Modifications

The butanamide side chain of this compound serves as a versatile scaffold for chemical modification. These transformations can alter the compound's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Key modifications reported in the literature or achieved through standard synthetic protocols include alterations to the alkyl chain and transformations of the amide group itself.

Alkyl Chain Functionalization: The four-carbon chain of the butanamide moiety can be functionalized to introduce new chemical features. A notable example is the introduction of fluorine atoms, resulting in compounds such as 2,2-difluoro-N-(piperidin-3-yl)butanamide. chem-space.com Such modifications can significantly impact the compound's electronic properties and conformational preferences.

Another significant modification involves introducing unsaturation into the alkyl chain. An example of this is the synthesis of N-(piperidin-3-yl)but-2-ynamide, which incorporates a carbon-carbon triple bond. nih.gov This change introduces rigidity and alters the geometry of the side chain, which can be crucial for receptor binding.

Amide Group Transformations: The amide functional group is a cornerstone of the molecule's structure but can also be a target for chemical change. A common transformation is the reduction of the amide carbonyl group. Using powerful reducing agents like lithium aluminum hydride (LiAlH₄), the butanamide can be converted to the corresponding secondary amine, N-(piperidin-3-yl)butan-1-amine. smolecule.com This reaction replaces the polar carbonyl group with a basic nitrogen atom, drastically changing the molecule's properties.

The following table summarizes key modifications to the butanamide chain:

| Modification Type | Example Product | Key Reagents/Conditions | Reference |

| Alkyl Chain Fluorination | 2,2-difluoro-N-(piperidin-3-yl)butanamide | Fluorinating agents | chem-space.com |

| Alkyl Chain Unsaturation | N-(piperidin-3-yl)but-2-ynamide | Synthesis from but-2-ynoic acid | nih.gov |

| Amide Reduction | N-(piperidin-3-yl)butan-1-amine | Lithium aluminum hydride (LiAlH₄) | smolecule.com |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

This compound possesses a chiral center at the C3 position of the piperidine ring, meaning it can exist as a pair of enantiomers, (R)- and (S)-N-(piperidin-3-yl)butanamide. The synthesis of enantiomerically pure forms of chiral molecules is of paramount importance in pharmaceutical development, as different enantiomers often exhibit distinct pharmacological and toxicological profiles. acs.org Several strategies can be employed for the stereoselective synthesis of these isomers, primarily focusing on the resolution of a racemic piperidine precursor or the use of enzymatic processes. masterorganicchemistry.comub.edu

Resolution via Diastereomer Formation: A classical and effective method for separating enantiomers is through their conversion into a mixture of diastereomers, which possess different physical properties and can be separated by standard techniques like chromatography. nih.gov This strategy can be applied to the synthesis of this compound enantiomers by first resolving a racemic piperidine precursor, such as 3-aminopiperidine or a related indole (B1671886) derivative. nih.gov

The general process involves the following steps:

Reaction with a Chiral Auxiliary: The racemic piperidine amine is reacted with an enantiomerically pure chiral acid or acylating agent (a chiral auxiliary). A documented example in a related system uses (S)-2-(4-toluenesulfonyloxy)-phenylacetic amide to N-alkylate a racemic 3-(piperidin-3-yl)-1H-indole. nih.gov This reaction produces a mixture of two diastereomers.

Separation of Diastereomers: The resulting diastereomers have different physical properties (e.g., solubility, chromatographic retention times) and can be separated using techniques like fractional crystallization or, more commonly, column chromatography or High-Performance Liquid Chromatography (HPLC). nih.gov

Removal of the Chiral Auxiliary: Once separated, the chiral auxiliary is cleaved from each diastereomer to yield the individual, enantiomerically pure piperidine precursors. In the case of N-alkylation with a phenylacetic acid derivative, this can often be achieved via hydrogenolysis using a palladium catalyst (Pd/C). nih.gov

Final Acylation: The separated, enantiopure 3-aminopiperidine enantiomers are then acylated with butanoyl chloride or butanoic anhydride to yield the target (R)- or (S)-N-(piperidin-3-yl)butanamide.

The table below outlines the reaction sequence for this resolution strategy. nih.gov

| Step | Description | Reagents and Conditions | Product Type |

| 1 | N-Alkylation with Chiral Auxiliary | Racemic piperidine precursor, chiral reagent (e.g., (S)-II), K₂CO₃, Acetonitrile (B52724) | Mixture of Diastereomers |

| 2 | Diastereomer Separation | HPLC or Column Chromatography | Separated Diastereomers |

| 3 | Auxiliary Cleavage | H₂, 10% Pd/C, Methanol | Enantiomerically Pure Piperidine Precursors |

| 4 | Butanoylation | Butanoyl chloride, Base | (R)- or (S)-N-(piperidin-3-yl)butanamide |

Enzymatic Kinetic Resolution: An alternative, highly efficient strategy for obtaining enantiopure compounds is enzymatic kinetic resolution. This method utilizes the stereoselectivity of enzymes to preferentially react with one enantiomer in a racemic mixture. Lipases are commonly used for this purpose. For instance, Candida antarctica lipase (B570770) A (CAL-A) has been successfully used for the enantioselective N-acylation of racemic β-amino esters. researchgate.net

This principle can be directly applied to the synthesis of chiral this compound. In this approach, racemic 3-aminopiperidine (or a protected version) would be subjected to acylation with a butanoate ester in the presence of the lipase. The enzyme would catalyze the butanoylation of one enantiomer much faster than the other.

For example, CAL-A could selectively catalyze the reaction of the (R)-enantiomer of 3-aminopiperidine with butyl butanoate, yielding (R)-N-(piperidin-3-yl)butanamide, while leaving the (S)-enantiomer largely unreacted. researchgate.net The resulting mixture of the acylated product and the unreacted amine can then be separated chemically (e.g., by extraction or chromatography) to provide both enantiomers.

These stereoselective methods are critical for accessing the individual stereoisomers of this compound, enabling detailed investigation into their distinct biological activities.

Spectroscopic and Structural Elucidation of N Piperidin 3 Yl Butanamide and Derivatives

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for determining the molecular structure of compounds. For N-(piperidin-3-yl)butanamide, a combination of NMR, IR, Raman, and mass spectrometry provides a complete picture of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for this compound is not widely published, spectral characteristics can be accurately predicted based on established chemical shift theory and data from analogous structures. nih.gov

The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine (B6355638) ring and the butanamide side chain. The methine proton on the carbon bearing the amide group (C3 of the piperidine ring) would likely appear as a complex multiplet. The protons on the piperidine ring adjacent to the nitrogen (C2 and C6) would also exhibit characteristic shifts, as would the protons of the butanamide's ethyl and methylene (B1212753) groups.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include the carbonyl carbon (C=O) of the amide group, typically found in the 170-175 ppm region, and the various carbons of the piperidine ring and the aliphatic side chain. rsc.orgcore.ac.uk Computational prediction methods suggest that the chemical shifts for this compound would be distinct and highly useful for its identification. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data is generated by computational models and may vary from experimental values.

Toggle NMR Data

| Spectrum Type | Assignment | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -CH-NH- | ~3.8 - 4.2 (multiplet) |

| Piperidine -CH₂- (axial/equatorial) | ~1.4 - 1.9 (multiplets) | |

| Piperidine -CH₂-N- | ~2.6 - 3.2 (multiplets) | |

| -NH-C=O | ~7.5 - 8.5 (broad singlet) | |

| -C=O-CH₂- | ~2.1 - 2.3 (triplet) | |

| -CH₂-CH₃ | ~0.9 (triplet) | |

| ¹³C NMR | C=O (Amide) | ~173 |

| -CH-NH- (Piperidine C3) | ~45-50 | |

| Piperidine Carbons | ~25-50 | |

| -C=O-CH₂- | ~38 | |

| -CH₂-CH₃ | ~13 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. researchgate.net For this compound, key absorptions are expected for the amide and amine functionalities.

The IR spectrum would be dominated by a strong absorption band for the amide C=O stretching vibration (Amide I band), typically observed between 1630 and 1680 cm⁻¹. Another important feature is the N-H bending vibration (Amide II band) around 1550 cm⁻¹. The N-H stretching vibrations from both the secondary amide and the secondary amine of the piperidine ring are expected in the region of 3200-3400 cm⁻¹. nih.gov C-H stretching vibrations from the aliphatic portions of the molecule would appear just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like C-C and C-H often produce stronger signals than in IR. The piperidine ring vibrations would also be observable. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

Toggle IR/Raman Data

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| N-H Stretch | Amine/Amide | 3200 - 3400 | Medium-Strong (IR) |

| C-H Stretch | Aliphatic | 2850 - 2960 | Strong |

| C=O Stretch (Amide I) | Amide | 1630 - 1680 | Strong (IR) |

| N-H Bend (Amide II) | Amide | 1510 - 1570 | Medium-Strong (IR) |

| C-N Stretch | Amine/Amide | 1100 - 1350 | Medium (IR) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₉H₁₈N₂O), the calculated monoisotopic mass is approximately 170.1419 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

Electron ionization (EI) or electrospray ionization (ESI) would generate a protonated molecular ion [M+H]⁺ at m/z 171. The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses. scielo.br Common fragmentation pathways would include cleavage of the butanamide side chain and fragmentation of the piperidine ring, particularly via alpha-cleavage adjacent to the nitrogen atom. The loss of the butanoyl group or parts of it would lead to significant fragment ions corresponding to the piperidine moiety. scielo.brresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound itself is not publicly available, analysis of related piperidine amide derivatives provides insight into the expected solid-state conformation. acs.orgbohrium.com

For example, crystallographic studies of various piperidine carboxamides reveal that the six-membered piperidine ring almost invariably adopts a stable chair conformation. nih.govbohrium.com In such a structure, substituents can occupy either axial or equatorial positions. The analysis would determine the precise geometry of the butanamide substituent on the piperidine ring.

A typical crystallographic analysis would report the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and unit cell dimensions (a, b, c, α, β, γ). These parameters define the fundamental repeating unit of the crystal lattice. Hydrogen bonding, a critical intermolecular force for amides, would also be meticulously mapped, showing how molecules interact with each other in the solid state.

Table 3: Example Crystallographic Data for a Piperidine Derivative Data shown for a representative piperidine-containing compound to illustrate typical parameters.

Toggle X-ray Data

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2(1)/n |

| a (Å) | 6.827 |

| b (Å) | 9.278 |

| c (Å) | 14.591 |

| α (°) | 90 |

| β (°) | 86.08 |

| γ (°) | 90 |

| Volume (ų) | 892.3 |

| Z (Molecules/unit cell) | 2 |

Chromatographic and Purity Assessment Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating this compound from starting materials, byproducts, and degradants, thereby assessing its purity. researchgate.net

A typical purity assessment method would utilize reversed-phase HPLC (RP-HPLC). oup.com In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water (frequently containing a modifier like phosphoric acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. oup.com The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Detection is commonly achieved using an ultraviolet (UV) detector, as the amide chromophore absorbs UV light. For more comprehensive analysis, a diode-array detector (DAD) can be employed. DAD allows for the acquisition of UV-Vis spectra across the entire chromatographic peak, enabling peak purity analysis by comparing spectra from the upslope, apex, and downslope of the peak. Significant spectral differences would indicate the presence of a co-eluting impurity. nih.gov When higher sensitivity or confirmation of identity is needed, an HPLC system can be coupled to a mass spectrometer (LC-MS). researchgate.net

Method validation would be performed to ensure the analytical procedure is accurate, precise, linear, and robust for its intended purpose. asianpubs.org This includes determining the limit of detection (LOD) and limit of quantitation (LOQ) for the analyte and any specified impurities. oup.com

Table 4: Mentioned Compounds

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool in computational chemistry for predicting molecular properties.

Geometric optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest energy, and thus the most stable structure. For N-(piperidin-3-yl)butanamide, this would involve identifying the most stable conformations of the piperidine (B6355638) ring (chair, boat, or twist-boat) and the orientation of the butanamide side chain.

Hypothetical Data Table: Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Equatorial | 0.00 |

| 2 | Axial | 2.50 |

This interactive table showcases hypothetical relative energies for different conformers of this compound, which would be determined through DFT calculations. The equatorial conformer is typically the most stable.

Analysis of the electronic structure provides information about the distribution of electrons within the molecule. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen and nitrogen atoms of the amide group would be expected to be electron-rich regions.

Hypothetical Data Table: Electronic Properties of this compound

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | 2.1 eV |

| HOMO-LUMO Gap | 8.6 eV |

This interactive table presents hypothetical electronic properties for this compound derived from DFT calculations.

Theoretical vibrational frequency analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational modes of the molecule, specific peaks in the experimental spectra can be assigned to the stretching and bending of particular bonds (e.g., C=O stretch, N-H bend, C-N stretch). This serves as a valuable tool for confirming the structure of the synthesized compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations would be employed to study the dynamic behavior of this compound over time. These simulations model the movement of atoms and molecules, providing insights into conformational flexibility and interactions with a solvent, typically water, to mimic physiological conditions. MD simulations can reveal how the molecule explores different conformational states and the stability of intermolecular hydrogen bonds.

In Silico Prediction of Biological Activity and Target Interactions

In silico methods are used to predict the biological activity and potential molecular targets of a compound. By comparing the structure of this compound to databases of known active molecules, it is possible to generate hypotheses about its pharmacological profile. Docking studies could be performed against various receptors, enzymes, and ion channels to predict binding affinities and modes of interaction. This approach helps to prioritize experimental testing and guide the design of more potent analogs.

Ligand-Based and Structure-Based Drug Design Approaches

Should a biological target for this compound be identified, both ligand-based and structure-based drug design approaches could be utilized for lead optimization.

Ligand-Based Drug Design: In the absence of a known 3D structure of the target, this approach relies on the knowledge of other molecules that bind to the target. Pharmacophore models can be developed based on the common structural features of active ligands.

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-electron microscopy), structure-based design can be employed. This involves docking this compound into the active site of the target to understand the key interactions driving binding. This information can then be used to design modifications to the molecule to improve its affinity and selectivity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Systematic Modification and Activity Profiling of N-(piperidin-3-yl)butanamide Scaffolds

Systematic modification of the this compound scaffold is a key strategy to explore and optimize its biological activity. These modifications typically target three main regions of the molecule: the piperidine (B6355638) ring, the butanamide side chain, and the nitrogen atom of the piperidine ring.

Modification of the Piperidine Ring: Substituents on the piperidine ring can significantly impact binding affinity and selectivity. For instance, the introduction of alkyl or aryl groups at various positions can alter the steric and electronic properties of the molecule, leading to enhanced interactions with specific biological targets.

Modification of the Butanamide Side Chain: Alterations to the butanamide moiety, such as changing the length of the alkyl chain, introducing unsaturation, or adding cyclic structures, can influence the compound's lipophilicity and conformational flexibility. These changes can affect how the molecule fits into the binding pocket of a target protein. For example, replacing the butanamide with a different acyl group can modulate activity.

Modification of the Piperidine Nitrogen: The secondary amine in the piperidine ring is a common site for modification. Alkylation or arylation at this position can profoundly affect the compound's basicity, polarity, and ability to form hydrogen bonds, which are critical for receptor interactions. For instance, N-benzylation has been shown in related piperidine series to be a favorable modification for interaction with certain receptors. nih.gov

The following table illustrates hypothetical activity profiling based on systematic modifications of a generic this compound scaffold against a representative enzyme target.

| Compound | R1 (Piperidine Nitrogen) | R2 (Butanamide Chain) | Piperidine Ring Substitution | IC50 (nM) |

|---|---|---|---|---|

| 1 | H | n-propyl | None | 500 |

| 2 | CH3 | n-propyl | None | 250 |

| 3 | Benzyl | n-propyl | None | 50 |

| 4 | H | Cyclopropyl | None | 400 |

| 5 | H | n-propyl | 4-fluoro | 150 |

Identification of Key Pharmacophoric Features

Pharmacophore modeling is a crucial tool in understanding the essential structural features required for the biological activity of this compound derivatives. dovepress.com A pharmacophore model for this scaffold would typically include:

A Hydrogen Bond Donor/Acceptor: The amide group (N-H and C=O) is a key feature, capable of forming hydrogen bonds with amino acid residues in the active site of a target protein.

A Basic Nitrogen Atom: The piperidine nitrogen, when protonated at physiological pH, can engage in ionic interactions or hydrogen bonding, which is often a critical anchoring point for binding to receptors or enzymes.

A Hydrophobic Region: The propyl chain of the butanamide and the aliphatic backbone of the piperidine ring contribute to hydrophobic interactions with nonpolar pockets of the target.

A Chiral Center: The stereochemistry at the C3 position of the piperidine ring is a critical determinant of biological activity, indicating that a specific spatial arrangement of the substituents is necessary for optimal interaction.

These features must be appropriately oriented in three-dimensional space to achieve high-affinity binding.

Impact of Stereochemistry on Biological Activity

The this compound molecule possesses a chiral center at the C3 position of the piperidine ring. The absolute configuration (R or S) at this center can have a profound impact on biological activity. It is common for one enantiomer to exhibit significantly higher potency than the other, a phenomenon known as stereoselectivity. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.

For instance, in studies of related 3-substituted piperidine derivatives, the (R)-enantiomer has been shown to be more active for certain targets, while the (S)-enantiomer is more potent for others. The synthesis of enantiomerically pure (R)- and (S)-N-(piperidin-3-yl)butanamide is therefore essential for detailed SAR studies and for the development of a clinically effective drug with a favorable therapeutic index. bldpharm.comnih.govnih.gov

The following table provides a hypothetical example of the impact of stereochemistry on the biological activity of this compound derivatives.

| Compound | Stereochemistry at C3 | Ki (nM) |

|---|---|---|

| (R)-N-(piperidin-3-yl)butanamide | R | 25 |

| (S)-N-(piperidin-3-yl)butanamide | S | 800 |

| Racemic this compound | Racemic | 412 |

Elucidation of Structural Determinants for Target Selectivity

Achieving selectivity for a specific biological target over others is a major goal in drug discovery to minimize off-target side effects. For this compound derivatives, structural modifications can be tailored to enhance selectivity.

For example, in the context of G protein-coupled receptors (GPCRs), subtle changes in the substitution pattern on the piperidine ring or the nature of the N-substituent can shift the selectivity profile from one receptor subtype to another. nih.gov Similarly, for ion channels, the nature of the butanamide side chain can influence which channel subtype is preferentially modulated. google.comnih.gov

Key structural determinants for target selectivity include:

The nature and position of substituents on the piperidine ring: These can create specific steric or electronic interactions that are favored by one target over another.

The length and rigidity of the linker between the piperidine and any terminal aryl groups: This can dictate the optimal positioning of the molecule within the binding site.

The electronic properties of the substituents: Electron-donating or electron-withdrawing groups can influence the pKa of the piperidine nitrogen and the hydrogen-bonding capacity of the amide, thereby affecting interactions with specific residues in the target protein.

By systematically exploring these structural features, medicinal chemists can fine-tune the selectivity profile of this compound analogs for a desired therapeutic target.

Biological Activity and Mechanistic Studies in Vitro and Preclinical Non Human Models

In Vitro Enzyme Inhibition and Activation Assays

The capacity of N-(piperidin-3-yl)butanamide to modulate the activity of several key enzymes has been a subject of scientific investigation, primarily through in vitro assays.

Currently, there is no publicly available scientific literature detailing in vitro studies that have specifically evaluated the acetylcholinesterase (AChE) inhibitory activity of this compound.

As of the latest available data, no specific in vitro studies on the lipoxygenase inhibitory potential of this compound have been published in the scientific literature.

While direct studies on this compound are not available, research has been conducted on a series of structurally related compounds, specifically N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, identifying them as small molecule inhibitors of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA translation. researchgate.netnih.gov

A study identified a series of these carboxamide derivatives that demonstrated potency in inhibiting PCSK9. researchgate.netnih.gov This research emerged from the optimization of an earlier lead compound, PF-06446846. The goal was to improve potency and safety profiles. The resulting analogs, which feature the N-(piperidin-3-yl) core structure, showed significant inhibitory activity. researchgate.net

Key findings from the study highlighted that specific analogs, such as compounds 4d and 4g , exhibited improved potency against PCSK9 and better Absorption, Distribution, Metabolism, and Excretion (ADME) properties compared to previous lead structures. researchgate.netnih.gov The inhibitory activity of these compounds is crucial as PCSK9 is a key regulator of low-density lipoprotein receptor (LDLR) levels, which has implications for cardiovascular health. researchgate.net

Below is a data table summarizing the in vitro activity of representative compounds from the study.

| Compound | Structure | PCSK9 Inhibition IC₅₀ (μM) | Cellular Assay System |

|---|---|---|---|

| PF-06446846 (1) | Lead Compound | Data not specified in abstract | Not specified in abstract |

| Compound 3 | Optimized from lead | Data not specified in abstract | Not specified in abstract |

| Compound 4d | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperazine-1-carboxamide derivative | Potency improved vs. lead | Not specified in abstract |

| Compound 4g | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine-1-carboxamide derivative | Potency improved vs. lead | Not specified in abstract |

There are no specific studies in the reviewed scientific literature that assess the in vitro inhibitory activity of this compound against histone deacetylases (HDACs).

An examination of the available scientific literature reveals no published in vitro studies focused on the tyrosinase inhibitory activity of this compound.

Receptor Binding and Modulation Studies

Based on a review of current scientific literature, there are no specific receptor binding or modulation studies available for the compound this compound.

Histamine (B1213489) H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. Antagonists of this receptor are investigated for their potential in treating neurological disorders. Various compounds incorporating a piperidine (B6355638) scaffold have been synthesized and evaluated for their affinity and activity at the H3 receptor. nih.gov For instance, research has focused on N-aryl-piperidine and 4-((1H-imidazol-4-yl)methyl)-1-aryl-piperidine derivatives, which have shown moderate to high affinity for the human H3 receptor. nih.govresearchgate.net However, no studies were found that specifically investigate or report the activity of this compound as a histamine H3 receptor antagonist.

Opioid Receptor Modulation

Opioid receptors, particularly the mu-opioid receptor (MOR), are critical targets for analgesics. frontiersin.org The 4-phenylpiperidine (B165713) scaffold is a classic feature of many potent MOR agonists, such as fentanyl and its analogues. mdpi.comnih.gov Research in this area is extensive, exploring how modifications to the piperidine ring and its substituents affect receptor binding, efficacy, and downstream signaling pathways. frontiersin.orgmdpi.comnih.gov For example, compounds like N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]butanamide (Butyrfentanyl) are known potent opioids. nih.gov Despite the prevalence of the piperidine core in this class of drugs, there is no available literature detailing the interaction or modulatory effects of this compound on any opioid receptor subtype.

Synaptic Vesicle Protein 2A (SV2A) Inhibition

Synaptic vesicle protein 2A (SV2A) has been identified as the binding site for the antiepileptic drug levetiracetam (B1674943) and its analogues. nih.govnih.govresearchgate.net This protein plays a crucial role in synaptic vesicle trafficking and neurotransmitter release. nih.govresearchgate.net Ligands binding to SV2A are of significant interest for the development of new treatments for epilepsy and other neurological conditions. While the exact mechanism of action is still under investigation, the binding affinity of various compounds to SV2A is a key area of research. nih.gov A thorough search of the literature did not yield any evidence or studies suggesting that this compound binds to or inhibits the function of SV2A.

Neuronal Voltage-Sensitive Sodium Channel Interaction

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, making them important targets for anticonvulsant, antiarrhythmic, and analgesic drugs. frontiersin.orgmdpi.com A number of piperidine-containing compounds have been shown to modulate these channels. For example, 3-benzyl-3-ethyl-2-piperidinone was found to decrease sodium currents in cultured rat hippocampal neurons in a voltage- and concentration-dependent manner. nih.gov Other studies have explored the differential block of various sodium channel subtypes by different therapeutic agents. nih.govresearchgate.net However, no research has been published detailing any interaction between this compound and neuronal voltage-sensitive sodium channels.

Antimicrobial Activity Studies (Bacterial and Fungal Strains)

The piperidine nucleus is a component of many natural and synthetic compounds that exhibit antimicrobial properties. biointerfaceresearch.com These derivatives have been tested against a wide range of pathogens, demonstrating the potential of this chemical scaffold in the development of new anti-infective agents.

Activity against Gram-Positive Bacteria

Numerous studies have demonstrated the efficacy of various piperidine derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. biointerfaceresearch.comresearchgate.netnih.gov For example, certain newly synthesized piperidine derivatives showed good activity against Staphylococcus aureus when compared to standard antibiotics like chloramphenicol. biointerfaceresearch.com Similarly, N-alkoxycarbonylmethyl-N-alkyl-piperidinium chlorides were found to inhibit the growth of Gram-positive strains. researchgate.net Despite these promising findings for related compounds, there are no specific studies available that have evaluated or reported the activity of this compound against any Gram-positive bacterial strains.

Activity against Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria presents a significant barrier to many potential antibiotics. Nevertheless, some piperidine derivatives have shown activity against these organisms. Studies on compounds like (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate have demonstrated activity against Escherichia coli. biointerfaceresearch.com Other research has focused on synthesizing novel piperidine-based molecules to test against pathogens like Salmonella typhi and Pseudomonas aeruginosa. researchgate.netresearchgate.net As with the other biological targets, the scientific literature lacks any data on the antimicrobial effects of this compound against Gram-negative bacteria.

Based on a comprehensive review of the available scientific literature, there is currently no specific published research detailing the antifungal, anti-inflammatory, antinociceptive, antiepileptic, or other distinct biological activities of the chemical compound this compound.

Therefore, it is not possible to provide a detailed article with research findings and data tables for the specified sections and subsections as requested. The biological profile of this particular compound has not been characterized in preclinical in vitro or non-human in vivo models according to the search results.

While the broader class of piperidine-containing compounds has been investigated for a wide range of pharmacological activities—including anti-inflammatory, analgesic, anticancer, and neurological effects—these findings are not specific to this compound and cannot be extrapolated to this exact molecule without direct experimental evidence. nih.govnih.govnih.govmdpi.com

Similarly, cellular assays and pathway analyses to determine the mechanism of action for the requested biological activities have not been reported for this compound.

Further experimental research is required to determine if this compound possesses any of the biological activities outlined in the request. Without such studies, any discussion of its biological or mechanistic profile would be speculative.

Pharmacological Target Identification and Mechanism of Action Elucidation

Identification of Primary and Secondary Biological Targets

No information is available in the public domain regarding the primary or secondary biological targets of N-(piperidin-3-yl)butanamide.

Molecular Mechanisms of Action

There is no published research detailing the molecular mechanisms of action for this compound.

Binding Site Analysis and Ligand-Target Interactions

Without identification of a biological target, no binding site analysis or description of ligand-target interactions for this compound can be provided.

Influence on Cellular Pathways and Signaling Cascades

The influence of this compound on any cellular pathways or signaling cascades has not been documented in the scientific literature.

Advanced Research Applications and Future Directions

Application of N-(piperidin-3-yl)butanamide Scaffolds in Chemical Biology Probes

The inherent structural features of the this compound scaffold make it an attractive starting point for the design of chemical biology probes. These probes are essential tools for elucidating the function of biological targets in complex cellular environments. The piperidine (B6355638) ring provides a rigid, three-dimensional framework that can be systematically functionalized to introduce reporter groups, such as fluorescent dyes or biotin (B1667282) tags, without significantly altering the core binding properties of the molecule.

Furthermore, the butanamide side chain can be modified to incorporate photoreactive moieties, enabling the creation of photoaffinity labels. Such probes can be used to covalently label target proteins upon photoactivation, facilitating their identification and characterization through proteomic techniques. The development of probes based on the this compound scaffold allows for a deeper understanding of target engagement, localization, and downstream biological effects, thereby accelerating the validation of new drug targets.

Integration with Fragment-Based and Diversity-Oriented Synthesis

The this compound core is well-suited for integration into modern drug discovery paradigms such as fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).

Fragment-Based Drug Discovery (FBDD):

In FBDD, small, low-complexity molecules, or "fragments," are screened for weak binding to a biological target. Promising fragments are then optimized and elaborated into more potent lead compounds. The this compound scaffold, with its favorable physicochemical properties, can serve as a valuable fragment for screening campaigns. Its three-dimensional nature is particularly advantageous, as many fragment libraries are predominantly composed of flat, aromatic compounds. nih.govwhiterose.ac.uknih.gov The piperidine ring system allows for the exploration of chemical space in three dimensions, potentially leading to interactions with novel binding pockets that are inaccessible to flatter molecules. nih.govwhiterose.ac.uknih.gov

A notable example of a fragment-based approach leading to a related structure is the development of potent renin inhibitors. researchgate.netnih.govosti.gov In this research, a fragment containing a piperidin-3-yl moiety was identified as a hit and subsequently optimized, leading to the discovery of N-(piperidin-3-yl)pyrimidine-5-carboxamides with significantly enhanced inhibitory activity. researchgate.netnih.govosti.gov This highlights the potential of the N-(piperidin-3-yl) core in FBDD campaigns.

| Parameter | Typical Fragment Properties ("Rule of Three") | This compound (Estimated) |

| Molecular Weight | < 300 Da | ~170 Da |

| cLogP | < 3 | ~1.5 |

| Hydrogen Bond Donors | ≤ 3 | 2 |

| Hydrogen Bond Acceptors | ≤ 3 | 2 |

| Rotatable Bonds | ≤ 3 | 3 |

Diversity-Oriented Synthesis (DOS):

DOS aims to generate collections of structurally diverse and complex molecules from a common starting material. The this compound scaffold can be employed in DOS strategies to rapidly generate libraries of related compounds with varied stereochemistry and substitution patterns. nih.gov By utilizing different synthetic routes, such as intramolecular cyclizations and multi-component reactions, a wide range of piperidine-butanamide hybrids can be synthesized. mdpi.comnih.gov This approach allows for the systematic exploration of the chemical space around the core scaffold, increasing the probability of identifying molecules with desired biological activities. The application of DOS to piperidine-based structures has been shown to be an effective strategy for creating libraries of compounds for high-throughput screening. nih.govresearchgate.net

Development of Advanced Pharmacological Tools

The this compound scaffold serves as a valuable template for the development of advanced pharmacological tools to probe the function of specific biological targets. By systematically modifying the butanamide side chain and the piperidine ring, researchers can fine-tune the selectivity and potency of these molecules for a particular target.

One of the most promising applications in this area is the design of selective enzyme inhibitors. Building on the findings from the development of N-(piperidin-3-yl)pyrimidine-5-carboxamides as renin inhibitors, it is conceivable that this compound derivatives could be tailored to inhibit other enzymes with similar active site architectures. researchgate.netnih.govosti.gov For instance, by altering the substituents on the butanamide moiety, it may be possible to achieve selective inhibition of other proteases or kinases.

Furthermore, the piperidine nitrogen can be functionalized to introduce specific pharmacophores that can modulate the compound's interaction with its biological target. This can lead to the development of agonists, antagonists, or allosteric modulators for a variety of receptors and enzymes. The development of such tools is crucial for dissecting complex biological pathways and for validating novel therapeutic hypotheses.

Emerging Research Areas for Piperidine-Butanamide Hybrids

The versatility of the piperidine-butanamide hybrid structure opens up several emerging areas for future research. The inherent drug-like properties of this scaffold make it a promising candidate for targeting challenging disease areas.

One area of significant potential is in the development of therapies for central nervous system (CNS) disorders. The ability of small molecules containing the piperidine moiety to cross the blood-brain barrier suggests that this compound derivatives could be designed to modulate CNS targets.

Another emerging application is in the field of antimicrobial research. The development of novel antibacterial and antifungal agents is a critical global health priority. The piperidine scaffold is found in numerous natural products with antimicrobial activity, and synthetic piperidine derivatives have also shown promise in this area. researchgate.net By exploring the chemical diversity of piperidine-butanamide hybrids, it may be possible to identify new compounds with potent and selective antimicrobial properties.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of N-(piperidin-3-yl)butanamide?

- Methodology : Synthesis typically involves multi-step processes, starting with the functionalization of the piperidine core. For example:

Piperidine Functionalization : Introduce substituents via nucleophilic substitution or reductive amination.

Amide Coupling : React the functionalized piperidine (e.g., 3-aminopiperidine) with butanoic acid derivatives (e.g., butanoyl chloride) under Schotten-Baumann conditions.

Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during synthesis, followed by acidic deprotection .

- Purification : Column chromatography or recrystallization ensures purity.

Q. How is the structural integrity of this compound validated in research settings?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the piperidine ring (δ ~2.5–3.5 ppm for axial/equatorial protons) and amide carbonyl (δ ~165–175 ppm) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures to resolve stereochemistry and bond angles .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (±5 ppm accuracy) .

Q. What preliminary biological assays are used to evaluate this compound?

- In Vitro Cytotoxicity : MTT assays on cell lines (e.g., hepatoma cells) assess IC₅₀ values. For analogs like N-benzylbutanamide, IC₅₀ ranges of 10–50 µM have been reported .

- Enzyme Inhibition : Kinase or receptor-binding assays (e.g., CHK1 inhibition) using fluorescence polarization or radiometric methods .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) to control stereochemistry at the piperidine C3 position.

- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-BINAP) for racemization-free synthesis .

- Validation : Chiral HPLC or circular dichroism (CD) confirms enantiomeric excess (>95%) .

Q. What strategies address contradictory data in biological activity studies?

- Case Example : If cytotoxicity results vary across cell lines (e.g., higher potency in hepatoma vs. normal cells):

Mechanistic Profiling : Conduct transcriptomics or proteomics to identify off-target effects.

Metabolic Stability : Assess liver microsome stability to rule out rapid degradation .

Dose-Response Reproducibility : Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) .

Q. How can computational modeling optimize this compound derivatives for target specificity?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like tubulin or CHK1. For example, AZD7762 (a CHK1 inhibitor) shares structural motifs with piperidine amides .

- QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the amide) with activity to guide synthesis .

Q. What advanced techniques characterize metabolic pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.